1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride is a chemical compound identified by the CAS Number 1785097-21-3. This compound is primarily classified as a cyclopropane derivative, notable for its difluoromethyl group. The compound's systematic name reflects its structural complexity and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
The compound can be sourced from various chemical suppliers and databases, such as PubChem, which provides comprehensive data on its properties and potential applications. In terms of classification, it falls under the category of organic compounds with a focus on nitrogen-containing structures, specifically amines and their derivatives.
The synthesis of 1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride has been explored through several methodologies. Recent advancements in difluoromethylation techniques have facilitated the introduction of the difluoromethyl group into cyclopropane structures.
The molecular structure of 1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride can be represented by its InChI code: "InChI=1S/C6H11F2N.ClH/c1-9-4-6(2-3-6)5(7)8;/h5,9H,2-4H2,1H3;1H" and its corresponding InChI Key: YGNPFBCRUIZYHX-UHFFFAOYSA-N.
The compound features:
The compound participates in various chemical reactions typical of amines and cyclopropanes:
1-(1-(difluoromethyl)cyclopropyl)-N-methylmethanamine hydrochloride has distinct physical properties:
The compound’s solubility, melting point, boiling point, and reactivity profiles have not been extensively documented but are critical for practical applications in laboratory settings.
This compound shows promise in various scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: